Dimethylbis(t-butylcyclopentadienyl)hafnium(IV), 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

DMCPH is extensively used in the synthesis of organometallic complexes, showcasing its versatility in forming bonds with various ligands. Lund and Livinghouse (1990) demonstrated its utility in the rapid and efficient synthesis of monocyclopentadienyl complexes of hafnium and zirconium.

Molecular Structure Analysis

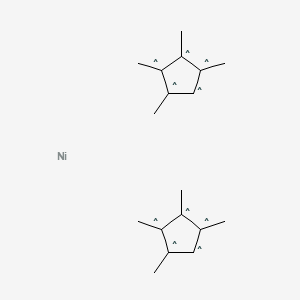

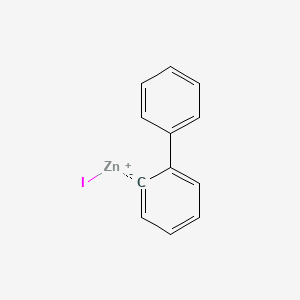

The molecular structure of DMCPH is based on its molecular formula C20H32Hf. More detailed structural information would require additional resources such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

In the field of catalysis, DMCPH has shown significant potential. Axenov et al. (2005) explored bis(amido)cyclodiphosph(III)azane hafnium complexes activated by tris(perfluorophenyl)borane, demonstrating the compound’s reactivity and its applications in catalysis.

Physical And Chemical Properties Analysis

DMCPH is a white, crystalline, solid material with a melting point of 140°C and a boiling point of 280°C. It is an organometallic compound and is used in the synthesis of various organic compounds. It is air sensitive and moisture sensitive .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Dimethylbis(t-butylcyclopentadienyl)hafnium(IV) is extensively used in the synthesis of organometallic complexes, showcasing its versatility in forming bonds with various ligands. Lund and Livinghouse (1990) demonstrated its utility in the rapid and efficient synthesis of monocyclopentadienyl complexes of hafnium and zirconium, highlighting its pivotal role in organometallic chemistry (Lund & Livinghouse, 1990).

Catalysis

In the field of catalysis, this compound has shown significant potential. Axenov et al. (2005) explored bis(amido)cyclodiphosph(III)azane hafnium complexes activated by tris(perfluorophenyl)borane, demonstrating the compound's reactivity and its applications in catalysis (Axenov et al., 2005). Furthermore, the synthesis and reactivity of alkyl complexes of group 4 metals, including those containing a tridentate-linked amido−cyclopentadienyl ligand, underline the significance of such compounds in ethylene polymerization catalysis (Amor et al., 1998).

Materials Science

In materials science, the application of Dimethylbis(t-butylcyclopentadienyl)hafnium(IV) extends to the development of high-k dielectrics and metal-organic frameworks (MOFs). Its role in atomic vapor deposition for growing dysprosium-, scandium-, and hafnium-based oxide dielectric films highlights its importance in the fabrication of advanced electronic materials (Adelmann et al., 2007).

Advanced Synthesis Techniques

The compound's utility in advanced synthesis techniques is also notable. Chuang et al. (2014) discussed benzotriazole phenoxide hafnium complexes as efficient catalysts for the ring-opening polymerization of lactide, underscoring the compound's role in polymer science (Chuang et al., 2014).

Safety And Hazards

Eigenschaften

InChI |

InChI=1S/2C9H13.2CH3.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFSIBCRSBONGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Hf] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Hf-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylbis(t-butylcyclopentadienyl)hafnium(IV) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)